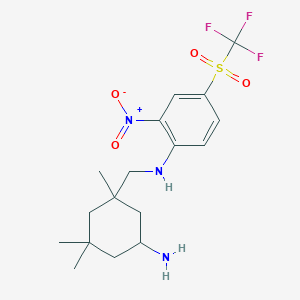

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1,3,3-trimethylcyclohexanemethylamine, also known as Isophorone diamine (IPD), is a cyclo-aliphatic diamine . It’s mainly used as an epoxy curing agent .

Synthesis Analysis

A new Schiff base, 2-[(5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1) was synthesized from 5-bromo salicylaldehyde and isophoronediamine . The reaction was monitored using FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .Chemical Reactions Analysis

Isophorone diamine is widely used as a hardener to cure a variety of epoxy-based resins, such as diglycidyl ether bisphenol A (DGEBA) and diglycidyl ether 1,4-butanediol (DGEBU) .Physical And Chemical Properties Analysis

5-Amino-1,3,3-trimethylcyclohexanemethylamine has a molecular weight of 170.30, a refractive index of 1.488 (lit.), a boiling point of 247 °C (lit.), a melting point of 10 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Methodology for Specific Conversion of Primary Aromatic Amines

A study by Pera et al. (2006) presents a synthetic methodology for the specific conversion of primary aromatic amines into their N-monomethyl derivatives under mild conditions. This process involves treating anilines with 4-nitrobenzenesulfonyl (nosyl) chloride to generate sulfonamides, followed by N-methylation and removal of the nosyl protecting group. This method is efficient and yields exclusively N-monomethyl-anilines (Pera, Leggio, & Liguori, 2006).

Visible-Light-Induced, Iridium-Catalyzed Reactions

Lenhart and Bach (2014) explored visible-light-induced, iridium-catalyzed reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline and cyclic α,β-unsaturated carbonyl compounds. This study highlights the potential for creating diverse organic compounds through such reactions, with a focus on the formation of aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).

Nitration of Aromatic Compounds

Zolfigol et al. (2012) designed an ionic liquid, 3-methyl-1-sulfonic acid imidazolium nitrate, for the efficient nitration of aromatic compounds, including aniline derivatives. This research provides insights into the use of novel reagents for the modification of aromatic compounds, emphasizing the in situ generation of nitrogen dioxide (Zolfigol et al., 2012).

Preparation of α-amino Ketones and β-amino Hydroxylamines

Ruano et al. (2006) investigated the preparation of α-amino ketones and β-amino hydroxylamines using asymmetric aza-Henry reactions of N-p-tolylsulfinylimines. This study provides a method for synthesizing key intermediates for biologically active compounds, which is relevant to pharmaceutical research (Ruano, López-Cantarero, Haro, Alemán, & Cid, 2006).

Antibacterial Activity of Substituted Anilides

Research conducted by Linfield et al. (1983) focuses on the antibacterial activity of substituted anilides of carboxylic and sulfonic acids. Their findings emphasize the importance of chemical structure in determining the biological activity against Gram-positive species, which is crucial for the development of new antimicrobial agents (Linfield, Micich, Montville, Simon, Murray, & Bistline, 1983).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(5-amino-1,3,3-trimethylcyclohexyl)methyl]-2-nitro-4-(trifluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O4S/c1-15(2)7-11(21)8-16(3,9-15)10-22-13-5-4-12(6-14(13)23(24)25)28(26,27)17(18,19)20/h4-6,11,22H,7-10,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZUTZHCCRCZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CNC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-2-nitro-4-((trifluoromethyl)sulfonyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)

![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine](/img/structure/B2773312.png)